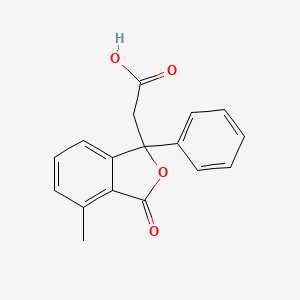
(4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid is a complex organic compound featuring a benzofuran core Benzofuran derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, followed by cyclization and oxidation steps . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. This makes them useful in studying biochemical pathways and developing new therapeutic agents .
Medicine
Medically, benzofuran derivatives, including this compound, are explored for their anti-inflammatory, antimicrobial, and anticancer properties. They are considered promising candidates for drug development .
Industry
Industrially, this compound can be used in the synthesis of dyes, fragrances, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action for (4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound, known for its aromatic properties and biological activities.
Indole: Another heterocyclic compound with significant biological importance.
Coumarin: Known for its anticoagulant properties and used in various medicinal applications.
Uniqueness
What sets (4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
24766-47-0 |
|---|---|
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
2-(4-methyl-3-oxo-1-phenyl-2-benzofuran-1-yl)acetic acid |
InChI |
InChI=1S/C17H14O4/c1-11-6-5-9-13-15(11)16(20)21-17(13,10-14(18)19)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
JNWREOQIKVABPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(OC2=O)(CC(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


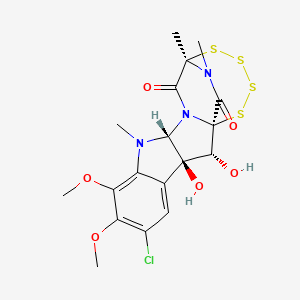


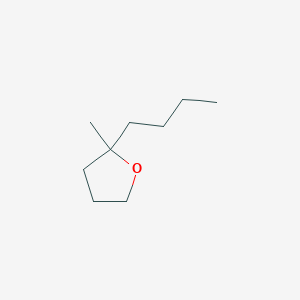
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
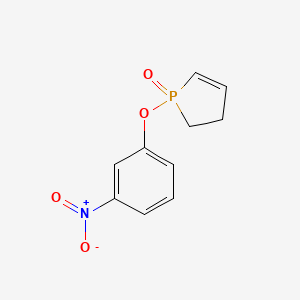
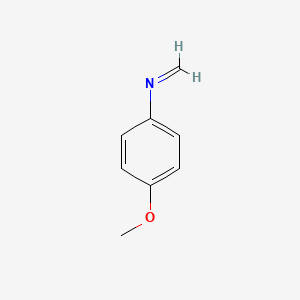

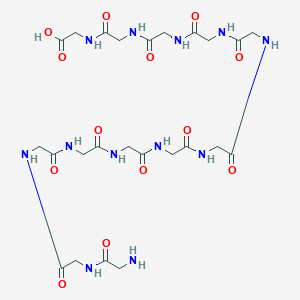
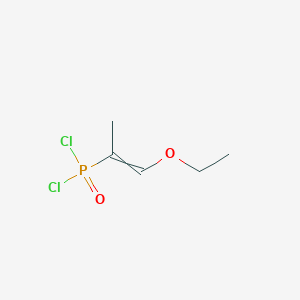

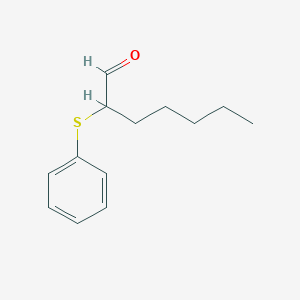
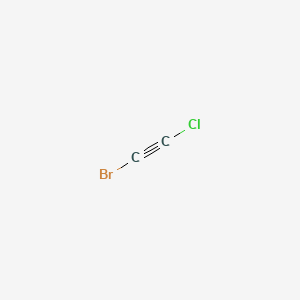
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)
